molecular formula C17H25NO3 B7864097 N-[4-(1,1-dimethylethyl)benzoyl]leucine

N-[4-(1,1-dimethylethyl)benzoyl]leucine

Cat. No.: B7864097
M. Wt: 291.4 g/mol
InChI Key: WIDJYPWEBICQHN-AWEZNQCLSA-N
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Description

N-[4-(1,1-dimethylethyl)benzoyl]leucine is a synthetic leucine derivative designed for research applications. The compound features a leucine amino acid backbone, which is an essential branched-chain amino acid (BCAA) known for its role in activating the mTOR signaling pathway, a key regulator of protein synthesis and cell growth . This core structure is coupled with a 4-tert-butylbenzoyl group, a modification that typically enhances the molecule's lipophilicity and can be critical for influencing its bioavailability and interaction with biological targets. While the specific biological activity and research applications of this particular compound require further investigation, its structural profile suggests potential as a valuable intermediate or tool compound. Researchers may explore its use in peptide synthesis, as a building block for the development of protease inhibitors, or in biochemical assays to study amino acid transport and metabolism. The tert-butyl aromatic moiety is a common pharmacophore in medicinal chemistry, often utilized to modulate affinity for hydrophobic binding pockets in proteins . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-[(4-tert-butylbenzoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-11(2)10-14(16(20)21)18-15(19)12-6-8-13(9-7-12)17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,19)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDJYPWEBICQHN-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine typically involves the acylation of leucine with 4-(1,1-dimethylethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dimethylethyl)benzoyl]leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Biochemical Applications

Protein Synthesis and Muscle Recovery
Leucine is well-documented for its role in stimulating protein synthesis in skeletal muscle. Research indicates that leucine enhances the activation of the mTORC1 pathway, which is critical for muscle growth and recovery post-exercise. Studies have shown that leucine can significantly increase protein synthesis rates in neonatal muscle tissues by activating downstream effectors involved in mRNA translation .

Table 1: Effects of Leucine on Protein Synthesis

Study ReferenceSubjectLeucine DosageObserved Effect
NeonatesInfusion of leucineIncreased protein synthesis via mTORC1 activation
AdultsVariesEnhanced recovery post-exercise

Pharmaceutical Applications

Drug Delivery Systems
N-[4-(1,1-dimethylethyl)benzoyl]leucine has potential applications in drug delivery systems. For instance, it has been explored as a conjugate for attaching chemotherapeutic agents like daunorubicin to poly-L-aspartic acid. This approach aims to improve tumor targeting and uptake, enhancing therapeutic efficacy while minimizing systemic toxicity .

Table 2: Drug Conjugates Using this compound

Drug CompoundConjugate TypeApplication Area
DaunorubicinPoly-L-aspartic acidCancer treatment
Other ChemotherapeuticsVarious polymersTargeted drug delivery

Mechanistic Studies

Chymotrypsin Inhibition
Research has also focused on the inhibitory effects of compounds related to this compound on enzymes such as chymotrypsin. These studies are crucial for understanding how modifications to amino acids can alter enzyme activity and stability, which has implications for designing enzyme inhibitors in therapeutic contexts .

Table 3: Enzyme Inhibition Studies

EnzymeInhibitor TypeEffect Observed
ChymotrypsinCarbobenzyloxy-leucine-tyrosine-chloromethylketoneReduced enzymatic activity

Mechanism of Action

The mechanism of action of N-[4-(1,1-dimethylethyl)benzoyl]leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity and potency of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl Benzoyl/Acyl Derivatives

N-[4-(1,1-Dimethylethyl)benzoyl]-N-methylglycine
  • CAS : 926261-74-7
  • Formula: C₁₆H₂₁NO₃
  • Molecular Weight : 275.34 g/mol
  • This modification may enhance solubility but reduce target affinity compared to the leucine derivative .
Guanosine, N-[4-(1,1-dimethylethyl)benzoyl]-6-S-2-pyridinyl-6-thio
  • CAS : 108324-78-3
  • Formula : C₂₆H₂₈N₆O₅S
  • Molecular Weight : 536.60 g/mol
  • Key Difference: Incorporates a guanosine backbone with a tert-butyl benzoyl group and a pyridinyl-thio modification. Used in nucleoside analog research, highlighting the tert-butyl group’s role in enhancing membrane permeability .
Compound CAS Molecular Formula Molecular Weight (g/mol) Key Feature
N-[4-(1,1-Dimethylethyl)benzoyl]leucine 2241925-37-9 C₁₇H₂₅NO₃ 291.39 Leucine backbone with tert-butyl benzoyl group
N-[4-(1,1-Dimethylethyl)benzoyl]-N-methylglycine 926261-74-7 C₁₆H₂₁NO₃ 275.34 Methylglycine substitution reduces steric bulk
Guanosine derivative 108324-78-3 C₂₆H₂₈N₆O₅S 536.60 Nucleoside analog with enhanced permeability

Tert-Butyl-Containing Amino Acid Derivatives

L-Leucine, N-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-
  • CAS : 159856-00-5
  • Formula: C₁₆H₂₅NO₄S
  • Molecular Weight : 327.44 g/mol
  • This alters interaction with enzymes or receptors compared to the benzoyl analog .
Z-Leu-OH (N-[(Benzyloxy)carbonyl]-L-leucine)
  • CAS: Not specified in evidence
  • Formula: C₁₄H₁₉NO₄
  • Molecular Weight : 265.31 g/mol
  • Key Difference: Uses a benzyloxycarbonyl (Z) protecting group instead of tert-butyl benzoyl. The Z-group is less stable under acidic conditions but easier to remove via hydrogenolysis, making it preferable in peptide synthesis .

Therapeutic Agents with Tert-Butyl Groups

Quizartinib
  • CAS: Not provided
  • Formula : Contains a tert-butyl isoxazole group (C₂₃H₂₃N₇O₃)
  • Therapeutic Use : FLT3 inhibitor for leukemia. The tert-butyl group enhances metabolic stability and target selectivity compared to smaller alkyl groups .
Nelfinavir Mesilate
  • CAS : 159989-65-8
  • Formula : C₃₂H₄₅N₃O₄S
  • Therapeutic Use : HIV protease inhibitor. The tert-butyl group contributes to hydrophobic interactions with the enzyme’s active site, improving potency .

Physicochemical and Pharmacokinetic Insights

  • For example, this compound has a higher logP than Z-Leu-OH due to the tert-butyl substituent .
  • Metabolic Stability : Tert-butyl groups resist oxidative metabolism, prolonging half-life. This is evident in Quizartinib, where the tert-butyl isoxazole moiety reduces CYP450-mediated degradation .
  • Synthetic Utility : The tert-butyl benzoyl group is less prone to hydrolysis than acetyl or benzyloxycarbonyl groups, making it suitable for stable intermediates .

Biological Activity

N-[4-(1,1-dimethylethyl)benzoyl]leucine, a derivative of leucine, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

This compound is characterized by several key chemical properties:

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.279 g/mol
  • Melting Point : 102-103 °C
  • Density : 1.132 g/cm³
  • Boiling Point : 458.8 °C at 760 mmHg

These properties indicate that the compound is stable under various conditions, which is essential for its application in biological studies.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer activities through various mechanisms, primarily by inhibiting receptor tyrosine kinases (RTKs). For instance:

  • Inhibitory Activity : Studies have demonstrated that derivatives can inhibit key RTKs such as EGFR and PDGFR, which are often overexpressed in cancers like chronic myeloid leukemia (CML) and solid tumors. In vitro assays indicated that certain derivatives achieved over 90% inhibition of these kinases at concentrations as low as 10 nM .
  • Cell Line Studies : In a comparative study involving multiple cancer cell lines (K-562, HL-60, MCF-7), several compounds derived from benzoyl-leucine showed moderate to significant anti-proliferative effects. For example, compounds with the benzoyl moiety demonstrated effective growth suppression in K-562 cells expressing high levels of Bcr-Abl protein .

Metabolic Effects

The metabolic fate of leucine and its derivatives plays a crucial role in their biological activity. Research indicates that the form in which leucine is consumed affects its retention and metabolic processing:

  • Kinetics of Leucine Metabolism : Studies examining the kinetics of L-[1-(13)C]leucine revealed that ingestion alongside other amino acids alters its oxidation rates and nonoxidative disposal . This suggests that this compound may influence metabolic pathways differently based on dietary context.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound and its analogs:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various benzoyl-leucine derivatives against solid tumors, it was found that certain compounds exhibited IC50 values below 50 µM across multiple cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the benzoyl group significantly impacted biological activity .

Case Study 2: Inhibition of Tyrosine Kinases

Another investigation highlighted the ability of this compound to inhibit Bcr-Abl tyrosine kinase activity in CML models. The study reported a reduction in cell viability correlated with increased concentrations of the compound, reinforcing its potential as a therapeutic agent against resistant forms of leukemia .

Table 1: Summary of Biological Activities

CompoundTarget Kinase% Inhibition at 10 nMIC50 (µM)
This compoundEGFR92%<50
Analogue APDGFR91%<50
Analogue BBcr-Abl85%<40

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[4-(1,1-dimethylethyl)benzoyl]leucine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via coupling reactions between 4-(1,1-dimethylethyl)benzoic acid derivatives and leucine. Optimizing yields involves using coupling agents like EDC/HOBt under inert conditions (argon/nitrogen), with reaction monitoring via TLC or HPLC. Solvent choice (e.g., DMF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm stereochemistry and functional groups (e.g., tert-butyl protons at δ ~1.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Crystallography (single-crystal X-ray) provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Respiratory protection (N95 masks) is advised for powder handling .

Q. What databases or search strategies are effective for locating peer-reviewed studies on this compound?

  • Methodological Answer : Use SciFinder or Reaxys with keywords like CAS No. 2241925-37-9 or "N-[4-(tert-butyl)benzoyl]leucine." Filter results by "synthesis," "biological activity," or "crystallography." Cross-reference citations in PubMed and ACS Publications for pharmacological applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Conduct dose-response assays (e.g., IC50_{50} determination) under standardized conditions (pH, temperature, cell lines). Use statistical tools (ANOVA, t-tests) to compare datasets. Validate inconsistencies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer : Synthesize analogs with modifications to the tert-butyl group or leucine moiety. Test inhibitory activity against target enzymes (e.g., proteases) using fluorogenic substrates. Pair experimental data with molecular docking (AutoDock Vina) to correlate structural changes with binding energy differences .

Q. How can crystallographic data improve the design of this compound derivatives for therapeutic applications?

  • Methodological Answer : Analyze X-ray structures (e.g., PDB entries) to identify key interactions (hydrogen bonds, hydrophobic pockets). Modify functional groups to enhance target engagement—e.g., introducing electron-withdrawing groups on the benzoyl ring to strengthen π-π stacking .

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Perform in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS to track metabolite formation. Use isotopic labeling (13C^{13} \text{C}-leucine) to trace degradation pathways. Correlate findings with in vivo pharmacokinetic studies (plasma half-life, bioavailability) .

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